molecular formula C20H21N5O2 B5377990 4-(5-methylpyridin-2-yl)-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-ol

4-(5-methylpyridin-2-yl)-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-ol

Cat. No. B5377990
M. Wt: 363.4 g/mol
InChI Key: VCSUBRCSMYSOGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-methylpyridin-2-yl)-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-ol, also known as MPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

4-(5-methylpyridin-2-yl)-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-ol exerts its therapeutic effects through the inhibition of various enzymes and proteins involved in inflammation and cell proliferation. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are involved in the inflammatory response. 4-(5-methylpyridin-2-yl)-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-ol also inhibits the activity of protein kinase B (AKT), which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
4-(5-methylpyridin-2-yl)-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-ol has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). 4-(5-methylpyridin-2-yl)-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-ol has also been found to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One advantage of 4-(5-methylpyridin-2-yl)-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-ol is its high purity, which allows for accurate and reproducible results in lab experiments. However, a limitation of 4-(5-methylpyridin-2-yl)-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-ol is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research of 4-(5-methylpyridin-2-yl)-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-ol. One direction is the investigation of its potential as a treatment for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is the study of its anti-tumor properties and its potential as a cancer therapy. Additionally, the development of more soluble forms of 4-(5-methylpyridin-2-yl)-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-ol could improve its efficacy in vivo.

Synthesis Methods

The synthesis method of 4-(5-methylpyridin-2-yl)-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-ol involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with 4-(1H-1,2,4-triazol-3-yl)benzoyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. This method yields 4-(5-methylpyridin-2-yl)-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-ol as a white powder with a purity of over 99%.

Scientific Research Applications

4-(5-methylpyridin-2-yl)-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-ol has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties. 4-(5-methylpyridin-2-yl)-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-ol has also been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-[4-(1H-1,2,4-triazol-5-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-14-2-7-17(21-12-14)20(27)8-10-25(11-9-20)19(26)16-5-3-15(4-6-16)18-22-13-23-24-18/h2-7,12-13,27H,8-11H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSUBRCSMYSOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2(CCN(CC2)C(=O)C3=CC=C(C=C3)C4=NC=NN4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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